6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Description
6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound characterized by its bromine and nitro groups attached to a thiazole and chromenone structure
Properties
IUPAC Name |
6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN2O4S/c19-12-3-6-16-11(7-12)8-14(18(22)25-16)17-20-15(9-26-17)10-1-4-13(5-2-10)21(23)24/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEFCMMNHFGZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the bromo and nitro groups. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the cyclization of thiourea derivatives with α-haloketones.
Bromination: Bromination of the thiazole ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole and chromenone rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles and chromenones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine and nitro groups make it a versatile intermediate for further functionalization.
Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It has shown promise in treating infections, inflammation, and certain types of cancer. Its mechanism of action involves interacting with specific molecular targets in pathogens or cancer cells.
Industry: In industry, this compound can be used in the development of new materials, dyes, and pharmaceuticals. Its unique structure and reactivity make it valuable for creating innovative products.
Mechanism of Action
The mechanism by which 6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its biological activity. The compound may inhibit enzymes or disrupt cellular processes in pathogens or cancer cells, leading to its therapeutic effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in the survival and proliferation of pathogens or cancer cells.
Cellular Disruption: It may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
6-bromo-2H-chromen-2-one: Similar structure but lacks the thiazole ring.
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: Similar structure but lacks the bromine atom.
6-bromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Similar structure but with a phenyl group instead of a nitro group.
Uniqueness: The presence of both bromine and nitro groups in the same molecule makes 6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one unique. This combination enhances its reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
